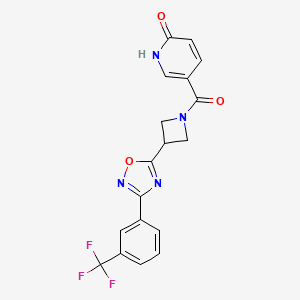
5-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C18H13F3N4O3 and its molecular weight is 390.322. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
Novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives have been designed and structurally characterized for their potential medical applications, focusing on antitumor activity. These compounds, derived from readily available precursors, were incorporated with bioactive moieties to enhance lipophilicity and improve transport across cell wall barriers. One of the compounds exhibited significant in vitro anti-cancer activity against a panel of cell lines, with a mean IC50 value of 5.66 μM, highlighting the potential for these derivatives in cancer treatment applications (Maftei et al., 2016).
Apoptosis Induction
A novel compound identified through caspase- and cell-based high-throughput screening assays was found to induce apoptosis in several breast and colorectal cancer cell lines. This compound, characterized by its 1,2,4-oxadiazole structure, arrested cells in the G(1) phase before inducing apoptosis. Subsequent structure-activity relationship (SAR) studies revealed that modifications to the phenyl group and the inclusion of a substituted five-member ring are critical for its activity. This research opens new avenues for the development of apoptosis-inducing agents for cancer therapy (Zhang et al., 2005).
Protoporphyrinogen Oxidase Inhibition
Research into the inhibition of protoporphyrinogen oxidase, a key enzyme in the biosynthesis of heme and chlorophyll, identified three peroxidizing molecules, including an oxadiazole derivative, as potent inhibitors. This discovery has implications for the development of new herbicides and therapeutic agents targeting diseases related to porphyrin accumulation (Matringe et al., 1989).
Antimicrobial Activity
The synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide led to the discovery of compounds with significant antimicrobial activity. This work demonstrates the potential of 1,2,4-oxadiazole derivatives in the development of new antimicrobial agents, offering alternative treatments for infections resistant to current antibiotics (Bayrak et al., 2009).
properties
IUPAC Name |
5-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N4O3/c19-18(20,21)13-3-1-2-10(6-13)15-23-16(28-24-15)12-8-25(9-12)17(27)11-4-5-14(26)22-7-11/h1-7,12H,8-9H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNQCINVQPTZDJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CNC(=O)C=C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Chlorophenyl)methyl]-3-[(6-cyclopropylpyridin-3-yl)methyl]urea](/img/structure/B2966610.png)
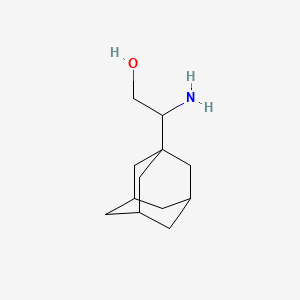
![1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide](/img/structure/B2966616.png)
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/no-structure.png)
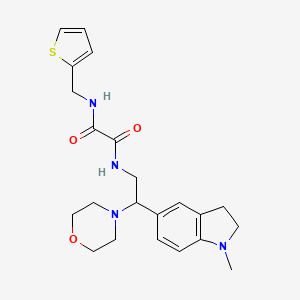
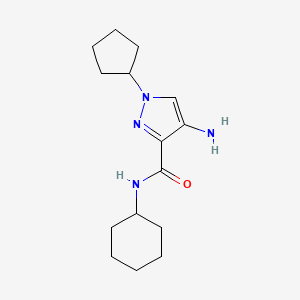
![2-[1-[(4-Chlorophenyl)methyl]azetidin-3-yl]triazole](/img/structure/B2966621.png)
![N-(4-ethoxyphenyl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2966622.png)
![6-Methoxy-N-phenylbenzo[d]thiazol-2-amine](/img/structure/B2966623.png)
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2966625.png)

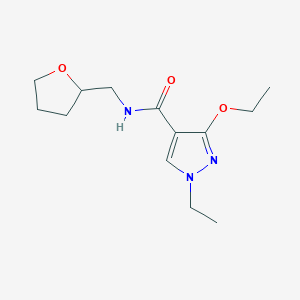
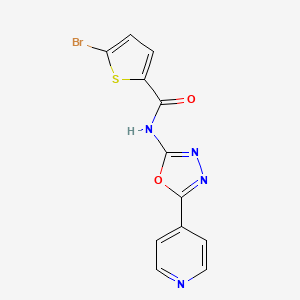
![N-(2-(dimethylamino)ethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2966633.png)